6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Description
The compound appears to contain several functional groups including a methoxyphenyl group, a propanoyl group, a piperazine ring, and a sulfonyl group. Methoxyphenyl compounds are aromatic compounds in which a phenyl group is substituted with a methoxy group . Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Sulfonyl refers to a functional group that is present in some organic compounds, it consists of a sulfur atom bonded to two oxygen atoms and is connected to an R group .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its specific structure and the conditions under which the reactions are carried out. As mentioned earlier, similar compounds have been synthesized through the Michael addition of N-heterocycles to chalcones .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and spectral properties. These properties can be determined through various analytical techniques .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of potential therapeutic applications. For example, some triazole derivatives have been found to have a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules .
Future Directions
Properties
IUPAC Name |
6-[4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-33-21-6-2-18(3-7-21)4-8-23(29)26-12-14-27(15-13-26)34(31,32)22-16-19-5-9-24(30)28-11-10-20(17-22)25(19)28/h2-3,6-7,16-17H,4-5,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQUQHMQRIMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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